Product packaging for 5-Amino-2-fluoro-4-methoxyphenol(Cat. No.:)

5-Amino-2-fluoro-4-methoxyphenol

Cat. No.: B15205580
M. Wt: 157.14 g/mol
InChI Key: JZCVLEUVUVKNTQ-UHFFFAOYSA-N
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Description

Structural Framework and Derivative Classification within Substituted Phenols and Anilines

5-Amino-2-fluoro-4-methoxyphenol can be classified as a polysubstituted aromatic compound. Specifically, it is a derivative of both phenol (B47542) and aniline (B41778), two fundamental classes of organic compounds. wisdomlib.orgresearchgate.net

Phenol Derivative: The presence of a hydroxyl (-OH) group directly attached to the benzene (B151609) ring categorizes it as a phenol. researchgate.netucalgary.ca The hydroxyl group influences the compound's acidity and reactivity, making it more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenolate (B1203915) anion. libretexts.org The substitution pattern on the phenolic ring can further modify these properties. researchgate.net

Aniline Derivative: The amino (-NH2) group bonded to the aromatic ring places it in the aniline family. wisdomlib.orgthermofisher.com Aromatic amines are known for their basicity, which is generally weaker than that of aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic system. numberanalytics.com The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. numberanalytics.comwikipedia.org

The compound's full IUPAC name, this compound, precisely describes the location of each substituent on the phenol ring. Numbering starts from the carbon bearing the hydroxyl group, which is given the highest priority.

Significance of Fluorinated, Aminated, and Methoxylated Aromatic Systems in Advanced Synthesis

The combination of fluorine, amino, and methoxy (B1213986) groups on an aromatic ring is particularly significant in the design and synthesis of complex molecules, especially in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.comnumberanalytics.com

Fluorinated Aromatic Systems: The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can influence a molecule's:

Metabolic Stability: Fluorine can block sites of metabolic oxidation, leading to a longer biological half-life for drug molecules. tandfonline.comnih.gov

Binding Affinity: The unique electronic properties of fluorine can enhance the binding of a molecule to its biological target. tandfonline.com

Physicochemical Properties: Fluorination can affect lipophilicity, pKa, and membrane permeability, which are crucial for drug absorption and distribution. tandfonline.comnih.gov

Fluorinated aromatics are key components in a wide array of pharmaceuticals, including anticancer agents and antibiotics, as well as in agrochemicals and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net

Aminated Aromatic Systems: Aromatic amines are versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The amino group can be readily converted into a variety of other functional groups, most notably through diazotization reactions, which allow for the introduction of halides, hydroxyl groups, and cyano groups, among others. wikipedia.org They are fundamental building blocks for dyes, polymers, and pharmaceuticals. numberanalytics.comevonik.com The direct introduction of an amino group onto an aromatic ring is a significant area of research. nih.gov

Methoxylated Aromatic Systems: The methoxy group (-OCH3) is an electron-donating group by resonance and an electron-withdrawing group by induction. libretexts.org This dual nature influences the reactivity of the aromatic ring. In phenols, a methoxy group can affect the acidity of the hydroxyl group. quora.com O-methylation is a common strategy in organic synthesis to protect phenolic hydroxyl groups or to modify the electronic properties of a molecule. google.comfrontiersin.org Methoxy-substituted phenols, particularly those with ortho-methoxy groups, can form intramolecular hydrogen bonds, which can influence their antioxidant properties. acs.org

The strategic placement of these three functional groups in this compound creates a molecule with a rich and complex reactivity profile, making it a valuable tool for the synthesis of novel and functionalized chemical entities.

Interactive Data Tables

Below are interactive tables summarizing key information for the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2 B15205580 5-Amino-2-fluoro-4-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

5-amino-2-fluoro-4-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,9H2,1H3

InChI Key

JZCVLEUVUVKNTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 2 Fluoro 4 Methoxyphenol and Its Congeners

Strategic Approaches for Regioselective Functionalization of Aromatic Precursors

Achieving the desired substitution pattern on an aromatic ring is a central challenge in organic synthesis. The inherent directing effects of existing substituents play a crucial role, but often, these effects are not sufficient to yield the desired isomer exclusively. Therefore, the development of regioselective functionalization techniques is paramount.

Direct Fluorination Techniques in Phenol (B47542) and Aniline (B41778) Architectures

The introduction of a fluorine atom onto an aromatic ring can be accomplished through electrophilic fluorination. wikipedia.orgalfa-chemistry.com Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed for this purpose. alfa-chemistry.comjove.com These reagents act as a source of an electrophilic fluorine atom ("F+"), which can attack the electron-rich aromatic ring. alfa-chemistry.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For instance, in phenol and aniline derivatives, the hydroxyl and amino groups are strongly activating and ortho-, para-directing. masterorganicchemistry.com This means that the incoming electrophile, in this case, fluorine, will preferentially add to the positions ortho and para to these groups.

However, direct fluorination of highly activated rings like phenols can sometimes lead to challenges, including low ortho/para selectivity and dearomatization. wikipedia.org The high reactivity of fluorine can make the reaction difficult to control, potentially resulting in a mixture of products or over-fluorination. jove.com To circumvent these issues, careful optimization of reaction conditions and the choice of fluorinating agent are crucial. researchgate.netacs.org Another approach involves the deoxyfluorination of phenols, which can provide a more controlled method for introducing fluorine. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationCharacteristics
N-FluorobenzenesulfonimideNFSIEconomical, stable, and soluble in various organic solvents. alfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)F-TEDA-BF4 (Selectfluor)Stable, with mild usage conditions and high thermal stability. alfa-chemistry.com
N-Fluoropyridinium saltsNFPyEffective electrophilic fluorinating agents. alfa-chemistry.com

Introduction of Amino and Methoxy (B1213986) Moieties

The introduction of amino and methoxy groups onto an aromatic ring can be achieved through various methods. The methoxy group is often introduced via the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. Alternatively, metal-catalyzed methylation of phenols can be employed. wikipedia.org The amino group can be introduced through the reduction of a nitro group or through catalytic amination reactions. rcsi.science For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with aryl halides. alfa-chemistry.comwikipedia.orgopenochem.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orglibretexts.org

The regioselectivity of these introductions is again dependent on the existing substituents. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The amino group, being strongly activating, also directs incoming electrophiles to the ortho and para positions. wikipedia.org In the context of synthesizing 5-amino-2-fluoro-4-methoxyphenol, the sequential introduction of these groups must be carefully planned to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the fluoro, methoxy, and amino (or its precursor) groups must be considered at each step to ensure the correct regiochemical outcome.

Synthesis via Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated and Copper-Catalyzed Processes for Phenol Derivatives

Palladium and copper catalysts are extensively used for the synthesis of phenol derivatives. nih.govnih.govrsc.orgnih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds, providing a route to aminophenols. alfa-chemistry.comwikipedia.org Similarly, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for the formation of C-O bonds, enabling the synthesis of diaryl ethers and substituted phenols. nih.govrsc.org These copper-catalyzed methods can often be performed under mild conditions and tolerate a variety of functional groups. nih.gov

Recent advances have also focused on the direct C-H functionalization of phenols, where a C-H bond is directly converted to a C-C or C-X bond. nih.govresearchgate.net This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic ring. rsc.org Both palladium and copper catalysts have been successfully employed in these transformations. acs.orgacs.org

Table 2: Comparison of Palladium and Copper Catalysis for Phenol Functionalization

Catalyst SystemCommon ReactionsAdvantages
PalladiumBuchwald-Hartwig Amination, C-H FunctionalizationHigh functional group tolerance, well-defined catalytic cycles. wikipedia.orgnih.gov
CopperUllmann Condensation, C-H FunctionalizationEconomical, effective for hindered substrates, mild reaction conditions. nih.govrsc.orgacs.org

Suzuki-Miyaura Reactions for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. cam.ac.uknih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov

In the context of synthesizing analogs of this compound, the Suzuki-Miyaura reaction could be employed to introduce an aryl group at a specific position on the phenolic ring. For instance, a suitably functionalized arylboronic acid could be coupled with a halogenated phenol derivative to construct a biarylphenol scaffold. cam.ac.ukacs.org The development of enantioselective Suzuki-Miyaura reactions has further expanded the utility of this method, allowing for the synthesis of axially chiral biaryl compounds. acs.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryloxy and Amino-Substituted Aromatics

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aromatic rings. wikipedia.org In contrast to electrophilic substitution, which is favored by electron-donating groups, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgbyjus.com

For the synthesis of aryloxy and amino-substituted aromatics, SNAr can be a highly effective strategy. For example, a phenoxide can act as a nucleophile to displace a halide from an activated aromatic ring, forming a diaryl ether. acs.org Similarly, an amine can displace a leaving group to form an arylamine. pressbooks.pub In certain cases, directed SNAr reactions have been developed where a directing group on the substrate can activate an ortho-position towards nucleophilic attack, even in the absence of strong electron-withdrawing groups. rsc.org

Table 3: Key Features of Nucleophilic Aromatic Substitution (SNAr)

FeatureDescription
Requirement Presence of strong electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring. wikipedia.orgbyjus.com
Mechanism Two-step addition-elimination process via a Meisenheimer complex intermediate. pressbooks.pub
Regioselectivity Electron-withdrawing groups at ortho and para positions to the leaving group are most effective. wikipedia.orgbyjus.com
Applications Synthesis of aryloxy and amino-substituted aromatics. acs.orgpearson.com

Multicomponent Reactions and Cascade Processes for Complex Scaffolds

The synthesis of structurally complex molecules like this compound and its analogs benefits significantly from advanced strategies such as multicomponent reactions (MCRs) and cascade processes. These methods offer advantages in efficiency by constructing multiple bonds in a single operation, thereby reducing step counts and purification needs. dovepress.compreprints.org

Multicomponent reactions, which involve three or more reactants coming together in one pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. dovepress.compreprints.org For instance, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This approach has been applied to the synthesis of Brequinar, an immunosuppressant, using 4-fluoroaniline (B128567) as a key starting material, demonstrating the utility of MCRs in incorporating fluorinated aromatic amines into more complex heterocyclic scaffolds. nih.gov Another prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction that efficiently builds the dihydropyridine core. nih.gov Such strategies could be envisioned for the derivatization of this compound, where the amino group serves as a handle for MCRs to build diverse molecular architectures.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. This approach allows for the rapid construction of complex molecular frameworks from simple precursors. A notable example is the synthesis of highly substituted phenols through a cascade involving a Diels-Alder reaction, elimination, and a retro-Diels-Alder process. oregonstate.edu This methodology provides excellent control over the final substitution pattern on the phenol ring. oregonstate.edu Similarly, transition metal-free cascade reactions have been developed to synthesize hindered 3-amino-2-aryl phenols via a nucleophilic addition/Smiles–Truce rearrangement sequence involving an aryne intermediate. acs.org Light-driven cascade processes have also been reported for the synthesis of 2,3-dihydrobenzofurans from allyl-functionalized phenol derivatives, proceeding through radical intermediates under mild conditions. acs.orgnih.gov These examples highlight the potential for developing cascade sequences to assemble the core structure of this compound or to further functionalize it into more complex congeners.

Table 1: Examples of Multicomponent and Cascade Reactions for Synthesizing Complex Phenolic and Aromatic Scaffolds

Reaction Type Key Reactants Product Scaffold Key Features Reference
Doebner Reaction (MCR) Aromatic amine (e.g., 4-fluoroaniline), aldehyde, pyruvic acid Quinoline-4-carboxylic acid Synthesis of quinoline (B57606) derivatives from anilines. nih.gov
Diels-Alder Cascade Substituted pyrone, nitroalkene Highly substituted phenols Regiospecific synthesis with control of substitution patterns. oregonstate.edu
Aryne Cascade Functionalized aryne precursor, secondary alkyl amine Hindered 3-amino-2-aryl phenols Transition metal-free, synthesis of sterically hindered biaryls. acs.org
Photoinduced Cascade Allyl-functionalized phenolate (B1203915) anion 2,3-Dihydrobenzofurans Light-driven, proceeds under mild conditions via radical intermediates. acs.orgnih.gov

Exploration of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for environmental sustainability and process safety. numberanalytics.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. numberanalytics.comnumberanalytics.com

A key area of focus is the fluorination step itself. Traditional fluorination methods often use hazardous reagents like elemental fluorine or hydrofluoric acid. numberanalytics.com Modern, greener alternatives are increasingly being adopted. These include photocatalytic and electrochemical fluorination, which can be powered by renewable energy and operate under mild conditions. numberanalytics.com For instance, photocatalysis using decatungstate can achieve selective C-H fluorination, while electrochemical methods offer a reagent-free approach. numberanalytics.com Another sustainable strategy is solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) with a phase-transfer catalyst, which avoids the need for high-boiling, toxic solvents and can be performed under ambient conditions. rsc.org

For the synthesis of the phenol core, green protocols have been developed that replace traditional, often harsh, methods. nih.gov One such method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a benign oxidant in ethanol (B145695). This reaction is rapid, scalable, and avoids the need for chromatographic purification. nih.gov Furthermore, electrocatalytic hydrogenation (ECH) presents a green method for aryl ether cleavage and hydrogenation, which could be relevant for modifying the methoxy group in the target compound or its precursors. rsc.org This process has been shown to selectively cleave Ar-OR bonds under mild conditions. rsc.org

The use of enzymatic and biocatalytic methods also represents a significant advancement in the green synthesis of fluorinated compounds. Enzymes like cytochrome P450 have been engineered to catalyze reactions such as hydroxylation and nitration on aromatic rings, offering high selectivity and avoiding the harsh reagents and conditions typical of classical chemical synthesis. While direct enzymatic synthesis of this compound has not been reported, the potential for using engineered enzymes for specific steps, such as selective hydroxylation or fluorination, is a promising avenue for future green synthetic pathways.

Table 2: Green Chemistry Approaches in Aromatic Synthesis

Green Approach Target Transformation Key Reagents/Conditions Advantages Reference
Photocatalytic Fluorination Aromatic C-H Fluorination Photocatalyst (e.g., decatungstate), light Mild conditions, high selectivity, uses renewable energy. numberanalytics.com
Solid-State Fluorination Aromatic Nucleophilic Fluorination Potassium fluoride (KF), mechanochemistry Avoids toxic solvents, rapid, ambient conditions. rsc.org
Green Hydroxylation Arylboronic Acid to Phenol Aqueous hydrogen peroxide, ethanol Benign oxidant, rapid (1-minute), scalable, no purification needed. nih.gov
Electrocatalytic Hydrogenation Aryl Ether Cleavage Electrocatalysis Clean, selective deoxygenation and hydrogenation. rsc.org
Biocatalysis Hydroxylation/Nitration Engineered Cytochrome P450 High selectivity, avoids harsh reagents, sustainable.

Mechanistic Investigations and Chemical Reactivity of 5 Amino 2 Fluoro 4 Methoxyphenol Derivatives

Reaction Pathways Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 5-Amino-2-fluoro-4-methoxyphenol is complex due to the presence of multiple substituents with competing electronic effects. The amino, hydroxyl, and methoxy (B1213986) groups are strong to moderate activating groups that donate electron density to the ring, facilitating electrophilic attack. Conversely, the fluorine atom is an electron-withdrawing group, which deactivates the ring.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of the reaction on a substituted benzene ring are determined by the nature of the substituents already present.

Activating and Directing Effects : The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors. The methoxy (-OCH3) group is also an activating, ortho, para-director. The fluorine (-F) atom, while deactivating due to its high electronegativity, is also an ortho, para-director because of its ability to donate a lone pair of electrons via resonance.

Regioselectivity : In this compound, the only available position for substitution is at C6. The directing effects of the four substituents converge on this position, making it highly activated and the sole site for electrophilic attack. The powerful activating and directing influence of the -OH, -NH2, and -OCH3 groups overwhelmingly favors substitution at the C6 position.

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS, nucleophilic aromatic substitution can occur on aryl halides, particularly when the ring is "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Mechanism : The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.org

Reactivity of this compound : In this molecule, the fluorine atom at C2 is a potential leaving group. For a classic SNAr reaction to occur at this position, a strong electron-withdrawing group would ideally be located at the ortho (C1-OH or C3-H) or para (C5-NH2) position. However, the -OH, -NH2, and -OCH3 groups are strongly electron-donating, which disfavors the formation of the anionic Meisenheimer complex required for a traditional SNAr mechanism. Therefore, direct nucleophilic displacement of the fluorine atom under standard SNAr conditions is unlikely. A concerted SNAr mechanism, which avoids a high-energy Meisenheimer intermediate, has been proposed for certain deoxyfluorination reactions, potentially broadening the scope beyond highly electron-poor arenes. nih.gov

Radical Intermediates and Their Transformations

Radical reactions provide alternative pathways for the functionalization of aromatic rings. These reactions involve highly reactive species with unpaired electrons and can be initiated by various methods. researchgate.net

Formation of Radical Intermediates : Aromatic radical intermediates can be generated through processes such as the decomposition of diazonium salts (Sandmeyer reaction) or through direct functionalization methods like the Minisci reaction, which typically involves the addition of an alkyl radical to an electron-deficient heteroarene. nih.gov For aminophenol systems, radical cations can form via one-electron oxidation.

Transformations : Once formed, these radical intermediates can undergo a variety of transformations. For example, radical nitration involving nitrogen dioxide has been identified as a pathway for the nitration of aromatic systems. researchgate.net The introduction of fluorinated alkyl groups, such as the trifluoromethyl (CF3) group, can also be achieved through radical pathways, often utilizing sulfinate salts or perfluoro acid anhydrides as radical precursors under copper catalysis. nih.govriken.jp The presence of the electron-rich aminophenol system would influence the feasibility and outcome of such radical additions. The generation of α-amino radicals through the reduction of imine derivatives is another powerful strategy in synthetic chemistry. acs.org

Transformations at Amine, Hydroxyl, and Methoxy Functional Groups

The functional groups of this compound—amine, hydroxyl, and methoxy—offer numerous sites for chemical modification and derivatization.

Derivatization Strategies (e.g., Schiff Base Formation, Acylation, Alkylation)

The amine and hydroxyl groups are particularly amenable to derivatization, allowing for the synthesis of a wide array of derivatives with modified properties.

Schiff Base Formation : The primary amine group (-NH2) at C5 can readily react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by acid and is often reversible. For example, the condensation of 2-aminophenol (B121084) with various aldehydes is a well-established method for synthesizing Schiff base ligands. researchgate.netnih.gov

Acylation : Both the amine and hydroxyl groups can undergo acylation. The amine group reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. Similarly, the hydroxyl group can be acylated to form ester linkages. The relative reactivity of the amine versus the hydroxyl group would depend on the specific reaction conditions.

Alkylation : The hydroxyl group can be converted into an ether via alkylation, for instance, through the Williamson ether synthesis. O-methylation of phenolic compounds is a key transformation that can be achieved using environmentally benign reagents like dimethyl carbonate (DMC). frontiersin.org The amine group can also be alkylated, though controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Derivatization for Analysis : Specific reagents are used to derivatize amino groups for analytical purposes. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary amines to form diastereomeric derivatives that can be separated and quantified by HPLC. springernature.comspringernature.com

The following table summarizes common derivatization strategies for the functional groups of this compound.

Functional GroupReaction TypeReagent ExampleProduct Functional Group
Amine (-NH2) Schiff Base FormationAldehyde (R-CHO)Imine (-N=CHR)
AcylationAcid Chloride (R-COCl)Amide (-NH-CO-R)
Analytical DerivatizationMarfey's ReagentDinitrophenyl Alanine Amide Derivative
Hydroxyl (-OH) AcylationAcetic AnhydrideEster (-O-CO-CH3)
Alkylation (Etherification)Methyl Iodide (CH3I)Ether (-O-CH3)
Methoxy (-OCH3) Ether CleavageStrong Acid (e.g., HBr)Hydroxyl (-OH)

Oxidation and Reduction Processes of Aminophenol Systems

The aminophenol core is redox-active and can participate in both oxidation and reduction reactions.

Oxidation : Aminophenols are susceptible to oxidation, often yielding quinone-like structures. For example, 4-aminophenol (B1666318) and 4-methoxyphenol (B1676288) can be oxidized to the corresponding quinones. researchgate.net The oxidation can be initiated by various chemical oxidants or electrochemical methods. The oxidation of the aminophenol moiety in this compound would likely lead to a quinone-imine type species, which are often colored and highly reactive.

Reduction : The aminophenol structure itself is the reduced form of a corresponding nitro- or nitroso-phenol. The catalytic reduction of nitrophenols is a widely studied and industrially important reaction for producing aminophenols. taylorandfrancis.com This reduction is commonly achieved through catalytic hydrogenation using catalysts based on noble metals like palladium (Pd) or platinum (Pt), or with other metals like copper (Cu) or iron (Fe). taylorandfrancis.comrsc.orgacs.org The process effectively converts a nitro group (-NO2) into an amino group (-NH2).

Below is a table outlining the primary redox transformations of the aminophenol system.

ProcessStarting MaterialTypical Reagents/CatalystsProduct
Oxidation AminophenolHOCl, Air, Electrochemical OxidationQuinone-imine
Reduction NitrophenolH2/Pd, NaBH4, Fe/HClAminophenol

Hydrolytic Stability and Kinetics of Related Derivatives

The stability of derivatives formed from this compound is a critical aspect of their chemistry. Hydrolysis is a key degradation pathway for many of these derivatives.

Stability of Derivatives : The hydrolytic stability varies significantly among different derivative types.

Esters : Esters formed from the hydroxyl group are susceptible to hydrolysis under both acidic and basic conditions, reverting to the phenol (B47542) and a carboxylic acid.

Amides : Amides formed from the amine group are generally much more resistant to hydrolysis than esters and require more forcing conditions (e.g., strong acid or base and heat) to be cleaved.

Schiff Bases (Imines) : The imine linkage is typically unstable in the presence of water, especially under acidic conditions, and can readily hydrolyze back to the parent amine and aldehyde/ketone.

Ethers : The methoxy group and other simple alkyl ethers are generally very stable and resistant to hydrolysis, requiring harsh reagents like strong mineral acids (e.g., HBr) for cleavage.

Kinetics of Hydrolysis : The rate of hydrolysis is dependent on several factors, including pH, temperature, and the presence of catalysts. Kinetic studies of the hydrolysis of various functional groups, such as in amino acid derivatives, are well-documented and provide a framework for understanding these processes. nih.gov For instance, the kinetics of enzyme-catalyzed hydrolysis of amide and ester bonds have been extensively investigated. nih.gov In non-enzymatic systems, the rate laws can be determined experimentally, often showing first or second-order dependence on the concentration of the reactants and catalyst.

Rearrangement Reactions and Their Mechanistic Elucidation

Bamberger Rearrangement of N-Aryl-N-hydroxy-5-amino-2-fluoro-4-methoxyphenol

The Bamberger rearrangement involves the acid-catalyzed conversion of a phenylhydroxylamine to a p-aminophenol. wikipedia.orgbeilstein-journals.orgscribd.com For a derivative of this compound, this would entail the rearrangement of an N-substituted hydroxylamine (B1172632) precursor.

The mechanism is initiated by the protonation of the hydroxylamine, with O-protonation being the productive pathway. This is followed by the elimination of a water molecule to generate a resonance-stabilized nitrenium ion. This electrophilic intermediate is then attacked by a nucleophile, typically water, to yield the final aminophenol product. wikipedia.orgbeilstein-journals.orgscribd.com

In the case of an N-hydroxy derivative of this compound, the electronic effects of the ring substituents would play a crucial role. The strongly electron-donating methoxy group at C4 and the amino group at C5 would be expected to stabilize the positive charge of the nitrenium ion. Conversely, the inductively electron-withdrawing fluorine atom at C2 would destabilize this intermediate. The regioselectivity of the nucleophilic attack by water would be directed to the positions ortho or para to the nitrenium ion. Given the substitution pattern, the position of attack will be influenced by the combined electronic and steric effects of the existing substituents.

Table 1: Plausible Bamberger Rearrangement of a this compound Derivative

Starting MaterialPotential Product(s)Mechanistic Considerations
N-Hydroxy-5-amino-2-fluoro-4-methoxyaniline2-Amino-5-hydroxy-4-fluoro-3-methoxyaniline and/or 4-Amino-2-hydroxy-5-fluoro-3-methoxyanilineThe formation of the nitrenium ion would be influenced by the opposing electronic effects of the fluoro and methoxy/amino groups. The regiochemistry of water attack would be sterically and electronically controlled.

Fries Rearrangement of O-Acyl-5-amino-2-fluoro-4-methoxyphenol

The Fries rearrangement is the Lewis acid-catalyzed transformation of a phenolic ester to a hydroxy aryl ketone. byjus.comwikipedia.org An O-acyl derivative of this compound could potentially undergo this rearrangement to introduce an acyl group onto the aromatic ring.

The reaction mechanism involves the coordination of a Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion. This electrophile then attacks the aromatic ring in a Friedel-Crafts-type acylation, followed by deprotonation to restore aromaticity. byjus.comwikipedia.org

The existing substituents on the aromatic ring of this compound would significantly impact the Fries rearrangement. The potent electron-donating amino and methoxy groups would strongly activate the ring towards electrophilic attack by the acylium ion. The fluorine atom, being an ortho, para-director but deactivating, would also influence the regioselectivity. The outcome of the reaction, favoring either ortho or para migration of the acyl group relative to the phenolic oxygen, is often dependent on reaction conditions such as temperature and the solvent used. byjus.comwikipedia.org

Table 2: Potential Fries Rearrangement of a this compound Ester Derivative

Starting MaterialPotential Product(s)Mechanistic Considerations
5-Amino-2-fluoro-4-methoxyphenyl acetate2-Acetyl-5-amino-4-fluoro-3-methoxyphenol and/or 4-Acetyl-5-amino-2-fluoro-3-methoxyphenolThe strong activating effects of the amino and methoxy groups would facilitate the reaction. The regioselectivity would be a balance between electronic directing effects, steric hindrance, and reaction conditions.

Claisen Rearrangement of an Allyl Ether of this compound

The Claisen rearrangement is a scribd.comscribd.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. wikipedia.orgorganic-chemistry.orglibretexts.org An allyl ether derivative of this compound would be a candidate for this transformation.

This pericyclic reaction proceeds through a concerted, cyclic transition state, leading to the formation of a non-aromatic intermediate which then tautomerizes to the final phenolic product. wikipedia.orgorganic-chemistry.orglibretexts.org The regioselectivity of the Claisen rearrangement is influenced by the substituents on the aromatic ring. Electron-donating groups, such as a methoxy group, can direct the rearrangement to the para position if the ortho positions are blocked or sterically hindered. wikipedia.org

For an allyl ether of this compound, the rearrangement would likely occur at one of the positions ortho to the ether linkage. The electronic properties of the fluoro, methoxy, and amino groups would influence the stability of the transition state and the rate of the subsequent tautomerization to restore aromaticity.

Table 3: Hypothetical Claisen Rearrangement of a this compound Allyl Ether

Starting MaterialPotential Product(s)Mechanistic Considerations
1-(Allyloxy)-5-amino-2-fluoro-4-methoxybenzene2-Allyl-5-amino-4-fluoro-3-methoxyphenol and/or 6-Allyl-5-amino-4-fluoro-3-methoxyphenolThe rearrangement would proceed via a concerted scribd.comscribd.com-sigmatropic shift. The electronic nature of the substituents would affect the reaction rate and the stability of the intermediate dienone.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Fluoro 4 Methoxyphenol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. For 5-Amino-2-fluoro-4-methoxyphenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amino group protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the four substituents (amino, fluoro, methoxy, and hydroxyl groups). The methoxy group would appear as a sharp singlet, typically around 3.8 ppm. The amino (NH₂) and hydroxyl (OH) protons would appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. organicchemistrydata.org The spectrum of this compound would display signals for each of its seven unique carbon atoms. The chemical shifts of the aromatic carbons are particularly informative, with values being significantly affected by the attached functional groups. mdpi.com The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F).

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a highly sensitive and powerful technique. nsf.gov The fluorine-19 nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals over a wide chemical shift range. huji.ac.ilnih.gov This makes ¹⁹F NMR an excellent probe for studying the local electronic environment. nih.govbeilstein-journals.org The chemical shift of the fluorine atom in this compound would provide confirmation of its presence and information about its electronic surroundings on the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Phenolic Compounds

Compound Solvent ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
Phenol (B47542) CDCl₃ 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) 155.4, 129.5, 120.6, 115.2 rsc.org
4-Methoxyphenol (B1676288) CDCl₃ 6.80 (s, 4H), 4.79 (s, 1H), 3.76 (s, 3H) 153.5, 149.8, 115.9, 114.7, 55.7 spectrabase.comchemicalbook.comchemicalbook.com

| 3-Methoxyphenol | CDCl₃ | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), N-H stretches of the amino group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C-O stretches (around 1200-1300 cm⁻¹), and a C-F stretch (around 1000-1400 cm⁻¹). The gas-phase IR spectrum of the closely related analog, 5-Amino-2-methoxyphenol, is available in the NIST database and shows characteristic peaks that help in assigning the functional groups. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Phenolic Compounds

Functional Group Vibration Type Characteristic Frequency Range (cm⁻¹)
O-H (Phenol) Stretching, H-bonded 3200 - 3600 (broad)
N-H (Amine) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=C (Aromatic) Stretching 1400 - 1600
C-O (Aryl ether) Stretching 1200 - 1300

| C-F (Aryl fluoride) | Stretching | 1000 - 1400 |

Data compiled from general IR spectroscopy principles and data for analogous compounds. vscht.czresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are sensitive to the presence of chromophores and auxochromes.

UV-Vis Absorption Spectroscopy: The benzene (B151609) ring in this compound acts as a chromophore. The hydroxyl, amino, methoxy, and fluoro substituents act as auxochromes, which modify the absorption characteristics of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima (λmax). The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show characteristic absorption bands in the UV region, likely between 250 and 350 nm. For instance, related compounds like hydroquinone (B1673460) and 4-methoxyphenol can be analyzed using UV detection around 300 nm. sielc.com

Fluorescence Emission Spectroscopy: Many phenolic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule can emit light at a longer wavelength. The fluorescence spectrum is sensitive to the molecular structure and the local environment. The presence of the electron-donating amino and hydroxyl groups would likely make this compound fluorescent, and its emission properties could be used for sensitive detection and quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure from fragmentation patterns.

For this compound (C₇H₈FNO₂), the calculated monoisotopic mass is approximately 157.05 Da. nih.gov An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For the similar compound 5-Amino-2-methoxyphenol (molecular weight 139.15), the mass spectrum shows a prominent molecular ion peak at m/z 139 and a base peak at m/z 124, corresponding to the loss of a methyl group (-CH₃). nist.gov A similar loss would be expected for the fluorinated analog, leading to a fragment at m/z 142. Other potential fragmentations could include the loss of CO or HCN.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like phenols. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. sielc.compom.go.id The purity of the compound can be determined by integrating the peak area, and the method can be validated for accuracy and precision. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For phenolic compounds, derivatization may sometimes be necessary to increase volatility and improve peak shape. However, direct analysis of methoxyphenol isomers by GC-FID has been demonstrated. osha.gov This technique would allow for the separation of the target compound from impurities and provide mass spectral data for confident identification. Purity can be assessed using GC with an assay of ≥97.5% being a common standard for commercial products. thermofisher.com

Table 3: Summary of Analytical Techniques and Their Applications

Technique Information Obtained
NMR Spectroscopy Detailed molecular structure, connectivity, and chemical environment of atoms.
Vibrational Spectroscopy Identification of functional groups.
Electronic Spectroscopy Electronic transitions, presence of chromophores and auxochromes.
Mass Spectrometry Molecular weight and fragmentation patterns for structural elucidation.
X-ray Diffraction Solid-state molecular geometry, conformation, and crystal packing.

| Chromatography (HPLC, GC-MS) | Purity assessment, separation from impurities, and quantification. |

Theoretical and Computational Chemistry Studies on 5 Amino 2 Fluoro 4 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of chemical compounds. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 5-Amino-2-fluoro-4-methoxyphenol, DFT calculations provide valuable insights into its fundamental characteristics.

Optimization of Ground State Geometries

The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, this optimization is typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p). materialsciencejournal.org The resulting optimized structure provides key geometric parameters.

Table 1: Selected Optimized Geometric Parameters for a Phenol (B47542) Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.38 - 1.40--
C-O (methoxy)~1.36--
C-N (amino)~1.40--
C-F~1.35--
C-O-C (ether)-~117-
C-C-N (amino)-~120-
O-C-C-C (ring)--~180 (for planarity)

Note: The values in this table are illustrative for a substituted phenol and may not represent the exact calculated values for this compound. Actual values would be obtained from specific DFT calculations.

The optimized geometry reveals a nearly planar phenyl ring, with the amino, fluoro, and methoxy (B1213986) substituents influencing the local bond lengths and angles. The planarity is crucial for the π-electron delocalization within the aromatic system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and methoxy groups, as well as the phenyl ring, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and potentially influenced by the electronegative fluorine atom.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap (Illustrative)

ParameterEnergy (eV)
EHOMO-5.0 to -6.0
ELUMO-1.0 to -2.0
ΔE (HOMO-LUMO Gap)3.0 to 5.0

Note: These are typical energy ranges for similar aromatic compounds and the actual values for this compound would require specific TD-DFT calculations.

The magnitude of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as an electronic material.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. rsc.orggithub.io It provides information about the transitions between different electronic states.

By applying TD-DFT, one can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π, n→π) for this compound. These calculations are crucial for understanding the photophysical properties of the molecule.

Table 3: Calculated Electronic Excitation Properties (Illustrative)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1~4.0~310> 0.1
S0 → S2~4.5~275> 0.1

Note: The values are illustrative and would be determined by specific TD-DFT calculations. The oscillator strength indicates the probability of a given electronic transition.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denih.gov It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule.

For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. This provides insight into the electronic effects of the substituents on the phenyl ring.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(N)π(C-C)High
LP(O)π(C-C)Moderate
π(C-C)π*(C-C)High

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. Higher E(2) values indicate stronger interactions. LP denotes a lone pair.

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this would involve studying the rotational barriers of the amino and methoxy groups.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. researchgate.net For this molecule, potential tautomeric forms could involve the amino group (amino-imino tautomerism) and the hydroxyl group (keto-enol tautomerism), although the aromatic phenol form is expected to be significantly more stable. Computational studies can determine the relative energies of these different conformers and tautomers, providing insight into their populations at equilibrium. The stability of different tautomers can be influenced by intramolecular hydrogen bonding. researchgate.net

Table 5: Relative Energies of Potential Tautomers (Illustrative)

TautomerRelative Energy (kcal/mol)
Phenol (amino)0.0 (Reference)
Imino-keto> 10
Amino-keto> 20

Note: The relative energies indicate the stability of the tautomers. A higher positive value indicates lower stability compared to the reference tautomer.

In Silico Modeling of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituent groups—amino (-NH2), fluoro (-F), and methoxy (-OCH3)—on the aromatic ring. In silico modeling, often employing Density Functional Theory (DFT), allows for the prediction of various reactivity descriptors.

Reactivity Descriptors and Predicted Reactive Sites:

The amino and methoxy groups are strong activating groups and ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate electron density to the benzene (B151609) ring through resonance. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing. The interplay of these effects determines the most probable sites for electrophilic and nucleophilic attack.

Computational models can predict reactivity by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions. nih.gov For instance, regions of negative electrostatic potential on the MEP map indicate sites susceptible to electrophilic attack. The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the sources of electrons for reactions with electrophiles, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites susceptible to nucleophilic attack. Studies on related aminophenol derivatives show that they are redox-active molecules that can undergo oxidative coupling. nih.gov

In the case of this compound, the positions ortho and para to the powerful activating amino and methoxy groups are expected to be the most nucleophilic and thus most reactive towards electrophiles. However, the positions are already substituted. The remaining open positions on the ring will have their reactivity modulated by the combined influence of all three substituents. Computational analyses of similar substituted aromatic compounds help in predicting the most likely sites for further functionalization. nih.gov For example, in reactions involving electrophiles, the positions with the highest electron density, as determined by the activating groups, will be favored. nih.gov

Predicted Reactive Site Type of Reaction Governing Factors Supporting Evidence from Related Systems
Carbon atom at position 6Electrophilic Aromatic SubstitutionStrong activating effect of the para-amino and meta-methoxy groups.General principles of electrophilic substitution on substituted benzenes.
Carbon atom at position 3Electrophilic Aromatic SubstitutionActivating effect of the ortho-methoxy and meta-amino groups, potentially offset by the ortho-fluoro group.The directing effects of substituents are additive.
Amino group (-NH2)Nucleophilic Attack / Acylation / AlkylationThe lone pair of electrons on the nitrogen atom makes it a strong nucleophilic center.Studies on aminophenol and aniline (B41778) derivatives show reactivity at the amino group. nih.gov
Phenolic hydroxyl group (-OH, after potential in situ formation)Nucleophilic Attack / O-alkylation / O-acylationThe oxygen atom's lone pairs are nucleophilic, especially in its deprotonated phenoxide form.Phenols are known to undergo reactions at the hydroxyl group. acs.org

This table is generated based on established principles of organic chemistry and supported by computational studies on analogous substituted aromatic systems.

The selectivity of reactions can also be modeled. For instance, in reactions with multiple potential products, the calculation of transition state energies can predict the most favorable reaction pathway. nih.gov For example, in the alkylation of similar C-amino-triazoles, computational studies have shown that the selectivity of the reaction (i.e., which nitrogen atom is alkylated) can be predicted by considering the hardness of the electrophile and the calculated energies of the transition states for each possible reaction pathway. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is extensively used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and confirmation. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a routine computational task. nih.gov For fluorinated aromatic compounds, predicting ¹⁹F NMR spectra is particularly valuable due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. researchgate.netnih.govacs.org Computational methods can achieve high accuracy in predicting these shifts, often with a mean absolute deviation of a few parts per million (ppm) when appropriate levels of theory and basis sets are used, sometimes in conjunction with scaling factors derived from empirical data. nih.govacs.org

For this compound, DFT calculations could predict the chemical shifts for all unique proton, carbon, and fluorine atoms. These predicted values can then be compared to experimentally obtained spectra to confirm the structure. For instance, the ¹⁹F chemical shift would be highly characteristic and sensitive to the electronic effects of the neighboring amino and methoxy groups.

Vibrational and Electronic Spectroscopy:

Theoretical calculations can also predict vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis). TD-DFT is a popular method for calculating the vertical excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. nih.gov Studies on substituted phenols have shown that TD-DFT can accurately reproduce the spectral shifts observed upon substitution. nih.gov

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for a molecule with similar functional groups, illustrating the typical level of agreement. Direct experimental or calculated data for this compound is not available in the provided search results.

Spectroscopic Parameter Typical Experimental Range for Similar Compounds Typical Computationally Predicted Range (Method) Key Influencing Factors
¹⁹F NMR Chemical Shift (δ, ppm)-110 to -150-115 to -145 (DFT/B3LYP/6-311+G(2d,p))Electronic environment, solvent, presence of hydrogen bonding. researchgate.netnih.gov
¹H NMR Chemical Shift (δ, ppm)Aromatic: 6.0-7.5; Amino: 3.0-5.0; Methoxy: 3.5-4.0Aromatic: 6.2-7.8; Amino: 3.2-5.3; Methoxy: 3.6-4.1 (DFT/B3LYP/6-31G)Substituent effects (shielding/deshielding), solvent.
¹³C NMR Chemical Shift (δ, ppm)90-16095-165 (DFT/B3LYP/6-31G)Electronegativity of substituents, resonance effects. rsc.org
UV-Vis λmax (nm)280-320275-315 (TD-DFT/B3LYP/6-31+G(d,p))Conjugation, substituent effects (auxochromes), solvent polarity. nih.gov

This table is illustrative and based on data for analogous fluorinated and aminated phenols and anisoles. The specific values for this compound would require dedicated computational studies.

The synergy between experimental and computational spectroscopy is powerful; calculations can aid in the assignment of complex spectra, and experimental data can validate and refine computational methods. nih.gov For example, a study on fluorinated aromatic compounds reported a maximum deviation of 6.5 ppm between experimental and computed ¹⁹F shifts, allowing for confident structural assignments. acs.org

Advanced Research Applications of 5 Amino 2 Fluoro 4 Methoxyphenol in Diverse Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic chemistry, "building blocks" are relatively simple molecules that possess the necessary functional groups to be readily incorporated into the synthesis of more complex structures. 5-Amino-2-fluoro-4-methoxyphenol fits this description perfectly due to the presence of an aniline-like amino group, a phenolic hydroxyl group, and an activated aromatic ring. These features allow for a wide range of chemical transformations, making it a valuable starting material for creating intricate molecular architectures. The fluorine and methoxy (B1213986) substituents further modulate the reactivity and properties of the resulting compounds.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, as these cyclic structures are prevalent in pharmaceuticals and functional organic materials. mdpi.com The aminophenol core of this compound is a well-established precursor for forming various heterocyclic rings. The amino and hydroxyl groups can participate in cyclization reactions with bifunctional reagents to yield fused heterocyclic systems.

For instance, aminophenols are known to react with carboxylic acids or their derivatives to form benzoxazoles, or with β-ketoesters to produce hydroxyquinolines. The strategic placement of the reactive groups on this compound can lead to the regioselective formation of specifically substituted heterocycles. The incorporation of fluorine into heterocyclic structures is particularly important in life science research, as it can significantly alter the physicochemical and biological properties of the molecules. mdpi.com The use of fluorinated building blocks like this aminophenol is a key strategy for producing advanced fluorinated heterocycles such as pyrimidines and pyrazoles. nih.govresearchgate.net

Below is a table of potential heterocyclic systems that could be synthesized from aminophenol-type precursors.

Heterocyclic ClassPotential Synthesizing ReagentsResulting Ring System
BenzoxazolesCarboxylic Acids, AldehydesA five-membered ring containing oxygen and nitrogen fused to the benzene (B151609) ring.
PhenoxazinesDiketones, QuinonesA six-membered heterocyclic ring system containing an oxygen and a nitrogen atom.
BenzoxazinesAldehydes/KetonesA six-membered ring containing one oxygen and one nitrogen atom fused to the benzene ring.
Fused PyrazolesHydrazinesThe amino group can react to form a pyrazole (B372694) ring fused or linked to the phenol (B47542) structure. nih.govscienceopen.com
Fused PyrimidinesAmidines, β-dicarbonylsThe amino group can participate in condensation reactions to form a pyrimidine (B1678525) ring. nih.govresearchgate.net

This table illustrates potential synthetic pathways based on the known reactivity of the aminophenol functional group.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution, thanks to the powerful electron-donating effects of the hydroxyl and amino groups. This makes it an excellent intermediate for preparing polysubstituted aromatic compounds. The existing substituents direct the position of new incoming groups, allowing for controlled synthesis of specific isomers.

The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and are ortho, para-directors. The methoxy (-OCH₃) group is also an activating ortho, para-director. The fluorine (-F) atom is a deactivating group due to its high electronegativity but is also an ortho, para-director. The interplay of these directing effects determines the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, the synthesis of various substituted hydroquinones can be achieved through controlled oxidation and addition reactions on methoxyphenols. nih.gov

The directing effects of the functional groups are summarized in the table below.

Functional GroupTypeActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Electron-DonatingStrongly ActivatingOrtho, Para
-NH₂ (Amino)Electron-DonatingStrongly ActivatingOrtho, Para
-OCH₃ (Methoxy)Electron-DonatingActivatingOrtho, Para
-F (Fluoro)Electron-WithdrawingDeactivatingOrtho, Para

This table summarizes the classical directing effects of the substituents on the aromatic ring.

Contributions to Material Science and Functional Materials Development

The unique electronic and structural properties of this compound make it a promising candidate for the development of novel functional materials. The combination of a fluorinated aromatic system with hydrogen-bonding donor groups (amino and hydroxyl) can be exploited to create materials with tailored optical, electronic, and thermal properties.

The amino and hydroxyl functional groups on this compound allow it to act as a monomer or a cross-linking agent in polymerization reactions. For example, the hydroxyl group can react with carboxylic acids or acyl chlorides to form polyesters, while the amino group can react with similar reagents to form polyamides. These reactions are fundamental to creating high-performance polymers. The use of N-phenoxycarbonyl amino acids as monomers is an advanced method for polypeptide synthesis, highlighting the utility of such phenolic structures in polymer chemistry. rsc.org

The presence of fluorine can impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. Furthermore, the rigid aromatic core can contribute to the formation of materials with high mechanical strength and specific liquid crystalline or self-assembly properties.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. nih.gov AIE-active materials, known as AIEgens, have found widespread applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov

The development of AIEgens often involves creating molecules with rotatable parts, such as phenyl rings, that can dissipate energy non-radiatively in solution. In an aggregated state, the restriction of these intramolecular rotations blocks the non-radiative decay pathways, forcing the molecule to release energy through fluorescence. While direct AIE applications of this compound have not been extensively reported, its core structure is relevant. Fluorophores containing substituted amine moieties, such as 4-amino-1,8-naphthalimide, have been successfully designed to exhibit AIE properties for sensing applications. rsc.org The substituted aminophenol structure could potentially be integrated into larger molecular designs to create novel AIEgens.

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules designed to detect specific analytes (e.g., metal ions, pH, reactive oxygen species) through a change in their fluorescence properties. The aminophenol scaffold is a common structural motif in many fluorescent dyes. The electron-donating amino and hydroxyl groups, in conjunction with the aromatic ring, form a conjugated system that can exhibit fluorescence.

The reactivity of the amino or hydroxyl group can be harnessed to create a binding site for a target analyte. Upon binding, the electronic structure of the fluorophore is altered, leading to a detectable change in fluorescence intensity, wavelength, or lifetime. The fluorine and methoxy substituents on this compound can be used to fine-tune the photophysical properties of the probe, such as its quantum yield and absorption/emission wavelengths, and to modulate its sensitivity and selectivity towards the target analyte. For instance, the development of fluorinated probes is a growing area of interest due to the unique electronic effects imparted by the fluorine atom. mdpi.comnih.gov

Design Principles for Fluorophores Based on Phenol Derivatives

The design of novel fluorophores is a cornerstone of advancements in biological imaging and sensing. Phenol derivatives are frequently employed as scaffolds in the synthesis of fluorescent dyes. The inherent photophysical properties of the phenol ring system, combined with the electronic effects of its substituents, allow for the fine-tuning of the absorption and emission spectra of the resulting fluorophores.

The fluorescence of many organic dyes is based on a mechanism of intramolecular charge transfer (ICT). In a typical ICT fluorophore, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In the case of this compound, the amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, while the phenol ring itself can act as the π-conjugated bridge. The fluorine atom, being highly electronegative, can modulate the electronic properties of the aromatic ring, potentially influencing the quantum yield and Stokes shift of a fluorophore derived from this scaffold. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom can be strategically utilized in the design of environmentally sensitive (solvatochromic) or pH-sensitive probes.

Table 1: Potential Influence of Substituents on the Fluorogenic Properties of a Hypothetical Fluorophore Derived from this compound

SubstituentPositionElectronic EffectPotential Impact on Fluorophore Properties
Amino (-NH2)5Electron-donatingEnhances intramolecular charge transfer, potentially increasing fluorescence intensity and causing a red-shift in emission.
Fluoro (-F)2Electron-withdrawingCan modulate the energy levels of the frontier molecular orbitals, potentially affecting the absorption and emission wavelengths. May enhance photostability.
Methoxy (-OCH3)4Electron-donatingWorks in concert with the amino group to increase the electron density of the aromatic ring, influencing the ICT process.
Phenolic Hydroxyl (-OH)1Electron-donatingCan participate in excited-state proton transfer (ESPT), leading to pH-sensitive fluorescence.

Exploration in Biochemical Research Methodologies

In biochemical research, small molecules that can act as probes or tracers are invaluable tools. The structural features of this compound suggest its potential utility in the development of such tools. For instance, the presence of a fluorine atom makes it a candidate for ¹⁹F NMR (Nuclear Magnetic Resonance) based assays. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics, as the ¹⁹F nucleus has a high gyromagnetic ratio and there is no endogenous ¹⁹F signal in biological systems. A molecule like this compound could be incorporated into a larger bioactive molecule, and the changes in the ¹⁹F NMR signal upon binding to a target protein or enzyme could be monitored.

Furthermore, the amino group provides a reactive handle for conjugation to other molecules, such as biotin (B1667282) for affinity labeling or a fluorescent reporter group for imaging applications. The phenol moiety can also be a site for derivatization.

Applications in Medicinal Chemistry Research and Pharmacophore Design

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netbenthamscience.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net The combination of a fluorine atom with amino and methoxy groups on a phenol ring makes this compound an interesting building block for the synthesis of new therapeutic agents.

While direct studies on this compound are not prevalent, research on the closely related compound, 4-amino-2-fluorophenol (B116865), highlights the potential of this scaffold. Specifically, 4-amino-2-fluorophenol has been utilized in the synthesis of potent kinase inhibitors targeting TAM (Tyro3, Axl, Mer) and MET (mesenchymal-epithelial transition factor) receptor tyrosine kinases, which are implicated in cancer progression. acs.org This suggests that this compound could serve as a valuable starting material or scaffold for the development of new anticancer agents.

Utility as a Core Scaffold for Molecular Libraries

In drug discovery, the synthesis of molecular libraries containing a diverse range of compounds is crucial for identifying new hits against biological targets. digitellinc.com The this compound structure is well-suited to serve as a core scaffold for such libraries. The amino and hydroxyl groups provide two distinct points for chemical diversification. For example, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The hydroxyl group can be etherified or esterified. This allows for the rapid generation of a large number of analogs with varied physicochemical properties.

Table 2: Potential Reactions for the Diversification of the this compound Scaffold

Reaction TypeReagentFunctional Group TargetedPotential New Functional Group
AcylationAcid chloride, AnhydrideAmino (-NH2)Amide
SulfonylationSulfonyl chlorideAmino (-NH2)Sulfonamide
Reductive AminationAldehyde/Ketone, Reducing agentAmino (-NH2)Secondary/Tertiary Amine
EtherificationAlkyl halide, BaseHydroxyl (-OH)Ether
EsterificationAcid chloride, AnhydrideHydroxyl (-OH)Ester
Heterocycle FormationDicarbonyl compound, etc.Amino (-NH2) and adjacent ring positionsFused or appended heterocycles

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Once a lead compound is identified from a molecular library, Structure-Activity Relationship (SAR) studies are conducted to optimize its biological activity. researchgate.net The this compound scaffold offers several positions for modification to probe the SAR. The insights gained from the synthesis of kinase inhibitors using the related 4-amino-2-fluorophenol scaffold demonstrate the importance of the substitution pattern on the aminophenol ring for biological activity. acs.org

For a hypothetical drug discovery program using the this compound scaffold, SAR studies would involve systematically modifying the substituents at each position of the aromatic ring and evaluating the effect on the target activity. For example, the position and nature of the fluorine and methoxy groups could be altered, or additional substituents could be introduced to explore the steric and electronic requirements for optimal binding to the target protein.

Table 3: Hypothetical SAR Exploration of the this compound Scaffold

Position of ModificationOriginal GroupHypothetical ModificationPotential Impact on Activity
2Fluoro (-F)Chloro (-Cl), Bromo (-Br)Probing the effect of halogen size and electronegativity.
4Methoxy (-OCH3)Ethoxy (-OCH2CH3), Isopropoxy (-OCH(CH3)2)Investigating the influence of steric bulk at this position.
5Amino (-NH2)Acetamido (-NHCOCH3), Methylamino (-NHCH3)Modulating hydrogen bonding capacity and basicity.
6Hydrogen (-H)Methyl (-CH3), Fluoro (-F)Exploring the impact of substitution at this unoccupied position.

Future Perspectives and Emerging Research Trajectories for 5 Amino 2 Fluoro 4 Methoxyphenol

Exploration of New Synthetic Pathways and Atom-Economical Transformations

Key areas of exploration will include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a paradigm shift in organic synthesis. Future research will likely target the development of catalytic systems capable of selectively introducing the amino, fluoro, or methoxy (B1213986) groups onto a phenol (B47542) backbone, thereby streamlining the synthetic sequence.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and mild reaction conditions. The development of engineered enzymes for the amination, fluorination, or methoxylation of phenolic precursors could provide a green and highly efficient route to 5-Amino-2-fluoro-4-methoxyphenol.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form the target molecule without the isolation of intermediates is a powerful strategy for increasing efficiency. Future work may focus on devising novel multicomponent reactions that assemble the this compound scaffold in a single step.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H FunctionalizationReduced step count, less pre-functionalizationDevelopment of selective catalysts
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme engineering and screening
Multicomponent ReactionsHigh efficiency, reduced wasteNovel reaction design and discovery

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is poised to revolutionize the synthesis of fine chemicals, including this compound. amt.uk Flow chemistry offers numerous advantages, such as enhanced safety, precise control over reaction parameters, and the potential for seamless integration with purification and analysis, leading to automated synthesis platforms. amt.ukyoutube.com

Future research in this area will likely involve:

Development of Flow-Compatible Reactions: Adapting existing synthetic routes or developing new ones that are amenable to a continuous flow setup. This includes managing solid reagents and products, as well as optimizing reaction times and temperatures for a flow environment.

Real-time Monitoring and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR, MS) to monitor the reaction in real-time. This data can be used to create feedback loops for automated optimization of reaction conditions to maximize yield and purity. youtube.com

End-to-End Automated Synthesis: The ultimate goal is to create a fully automated platform that starts from simple precursors and delivers the final, purified this compound. youtube.com This "idea-to-molecule" approach would significantly accelerate the discovery and development of new derivatives. youtube.com

Flow Chemistry AspectKey BenefitsFuture Direction
Reaction MiniaturizationEnhanced safety, better heat and mass transferMicroreactor design and fabrication
Process Analytical Technology (PAT)Real-time monitoring and controlIntegration of advanced spectroscopic sensors
Automated PlatformsHigh-throughput synthesis, reproducibilityDevelopment of modular and flexible systems

Advanced Computational Studies for De Novo Molecular Design

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science. nih.govbenevolent.com For this compound, these approaches can be leveraged to predict its properties and to design novel derivatives with enhanced activities.

Emerging research trajectories in this domain include:

Quantum Mechanical Calculations: Using high-level quantum mechanical methods to accurately predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its potential reaction products.

Molecular Dynamics Simulations: Simulating the behavior of this molecule in different environments (e.g., in solution, bound to a protein) to understand its conformational preferences and intermolecular interactions.

Generative AI Models: Employing machine learning algorithms, particularly generative models, to explore the vast chemical space around the this compound scaffold. arxiv.orgtue.nl These models can propose novel structures with a high probability of possessing desired biological activities or material properties. tue.nlnih.gov

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT)Predicting reactivity and spectraGuiding synthetic efforts
Molecular Dynamics (MD)Studying conformational dynamicsUnderstanding binding interactions
Generative Adversarial Networks (GANs)De novo molecular designDiscovering novel drug candidates

Investigation of Novel Reactivities and Supramolecular Interactions

The unique arrangement of functional groups in this compound provides a platform for exploring novel chemical transformations and supramolecular assemblies. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom can lead to unique reactivity patterns.

Future research is expected to delve into:

Site-Selective Functionalization: Developing reactions that can selectively target one of the functional groups in the presence of the others. For example, selective acylation of the amino group or O-alkylation of the hydroxyl group.

Fluorine-Specific Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the conformation and binding properties of the molecule. nih.govrsc.org Studying these interactions can inform the design of molecules with enhanced binding affinity to biological targets. nih.gov

Self-Assembly and Supramolecular Chemistry: Investigating the ability of this compound to self-assemble into higher-order structures, such as nanofibers or gels, through hydrogen bonding and other non-covalent interactions. researchgate.net These materials could have applications in drug delivery or as functional biomaterials.

Research AreaFocusPotential Application
Selective ChemistryOrthogonal protection/deprotection strategiesEfficient synthesis of complex derivatives
Fluorine ChemistryUnderstanding fluorine's electronic and steric effectsDesign of potent enzyme inhibitors
Supramolecular AssemblyControlling non-covalent interactionsDevelopment of novel biomaterials

Development of High-Throughput Screening Methodologies for Chemical Discoveries

To unlock the full potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are essential. youtube.comyoutube.com HTS allows for the rapid evaluation of large libraries of compounds for a specific biological activity or property. youtube.com

Future efforts in this area will likely concentrate on:

Assay Development: Designing and validating robust and sensitive assays to screen for a wide range of biological activities, such as enzyme inhibition, receptor binding, and antimicrobial effects. nih.govnih.gov

Miniaturization and Automation: Adapting assays to a miniaturized format (e.g., 384- or 1536-well plates) and using robotic systems to automate the screening process, thereby increasing throughput and reducing costs. youtube.com

Phenotypic Screening: Employing cell-based phenotypic screening to identify compounds that produce a desired effect in a biological system, without prior knowledge of the molecular target. youtube.com This approach can uncover novel mechanisms of action and lead to first-in-class therapeutics.

HTS ApproachKey FeatureGoal
Target-Based ScreeningFocus on a specific molecular targetIdentify potent and selective modulators
Phenotypic ScreeningUnbiased, cell-based assaysDiscover compounds with novel mechanisms
High-Content ImagingAutomated microscopy and image analysisQuantify complex cellular responses

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.